molecular formula C10H10ClNO B12855806 2-(Chloromethyl)-6-ethylbenzo[d]oxazole

2-(Chloromethyl)-6-ethylbenzo[d]oxazole

Cat. No.: B12855806
M. Wt: 195.64 g/mol
InChI Key: NAGNFRDKWKYLCO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-ethylbenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with ethyl iodide under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alcohols), bases (NaOH, KOH)

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

Scientific Research Applications

2-(Chloromethyl)-6-ethylbenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it inhibits the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • 2-(Chloromethyl)-6-methylbenzo[d]oxazole
  • 2-(Chloromethyl)-5-ethylbenzo[d]oxazole

Comparison: 2-(Chloromethyl)-6-ethylbenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-(chloromethyl)-6-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H10ClNO/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6H2,1H3

InChI Key

NAGNFRDKWKYLCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(O2)CCl

Origin of Product

United States

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